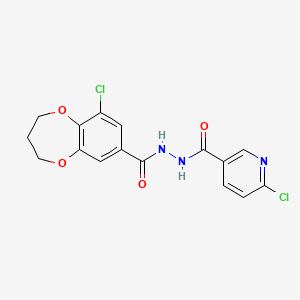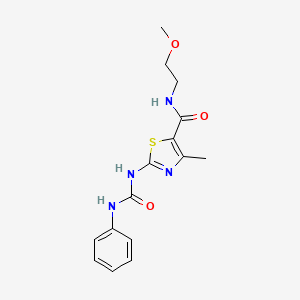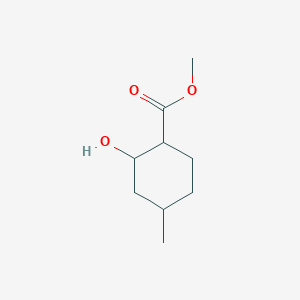![molecular formula C24H22N4O2 B2627540 5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428348-20-2](/img/structure/B2627540.png)
5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the benzyl and o-tolyl groups. The final step involves the incorporation of the 2-oxopyrrolidin-1-yl moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, with careful monitoring of reaction conditions to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful in the study of cellular processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its potential use in drug development, particularly if it exhibits pharmacological activity.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to them and altering their function, which in turn affects various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(4-(2-oxopyrrolidin-1-yl)benzyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one include other pyrazolo[1,5-a]pyrazine derivatives with different substituents. These compounds may share some structural features but differ in their specific functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(2-methylphenyl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-5-2-3-6-20(17)21-15-22-24(30)26(13-14-28(22)25-21)16-18-8-10-19(11-9-18)27-12-4-7-23(27)29/h2-3,5-6,8-11,13-15H,4,7,12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVHGEFZXUPWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/new.no-structure.jpg)


![tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2627463.png)




![3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2627475.png)


![ethyl 2-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2627480.png)
